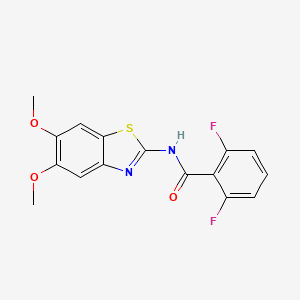
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mecanismo De Acción
Target of Action
Methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The carbonyl group in the structure may also contribute to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under thermal and acid conditions and is insensitive to redox, hydrolysis, and enzymatic hydrolase . .
Métodos De Preparación
The synthesis of methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:
Azide-Alkyne Cycloaddition: The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction.
Dimroth Cyclocondensation: Another method involves the Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds.
Industrial production methods often utilize continuous, one-pot processes that are atom economical, highly selective, and environmentally benign .
Análisis De Reacciones Químicas
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles.
Aplicaciones Científicas De Investigación
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various bioactive molecules, including antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Comparación Con Compuestos Similares
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate can be compared with other similar compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid: This compound also contains a triazole ring and is used in similar applications, but it lacks the formyl and methyl ester groups.
1H-1,2,4-Triazole-3-carboxylate: Another related compound used in the synthesis of nucleoside analogues and other bioactive molecules.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and binding properties compared to other triazole derivatives.
Propiedades
IUPAC Name |
methyl 2-(4-formyltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHYYZLQGIYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)
![1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2902871.png)
![5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2902874.png)





![methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2902886.png)

![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)
![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)

![7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2902892.png)
